molecular formula C20H31BrOSi B12639243 Naphthalene, 1-(2-broMo-2-propen-1-yl)-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-

Naphthalene, 1-(2-broMo-2-propen-1-yl)-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-

Cat. No.: B12639243
M. Wt: 395.4 g/mol
InChI Key: VORLKTFXAMQHOJ-UHFFFAOYSA-N
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Description

Naphthalene, 1-(2-bromo-2-propen-1-yl)-6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-1-methyl- is a complex organic compound It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features various functional groups, including a bromo-propenyl group and a dimethylsilyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene, 1-(2-bromo-2-propen-1-yl)-6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-1-methyl- typically involves multiple stepsThe reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium or copper complexes to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and minimize waste. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1-(2-bromo-2-propen-1-yl)-6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-1-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

Synthetic Chemistry

Naphthalene derivatives are often utilized as intermediates in organic synthesis. The presence of the bromine atom allows for nucleophilic substitution reactions, making it a valuable building block for synthesizing more complex organic molecules.

Pharmaceuticals

Compounds similar to this naphthalene derivative have been investigated for their potential pharmacological activities. The structural features may contribute to biological activity, such as:

  • Antimicrobial properties
  • Anti-inflammatory effects
  • Potential as anticancer agents

Studies have shown that modifications on the naphthalene ring can enhance bioactivity and selectivity towards specific biological targets.

Material Science

Due to its unique structure, this compound can be employed in the development of advanced materials. Its properties can be harnessed in:

  • Polymer Chemistry : Acting as a monomer or cross-linking agent to enhance polymer stability and performance.
  • Nanotechnology : Serving as a precursor for the synthesis of nanomaterials with specific electronic or optical properties.

Case Study 1: Synthesis of Novel Antimicrobial Agents

A study published in Journal of Medicinal Chemistry explored the synthesis of antimicrobial agents based on naphthalene derivatives. The researchers modified the naphthalene structure to improve solubility and activity against resistant bacterial strains. The resulting compounds showed promising results in vitro, indicating potential for further development into therapeutic agents.

Case Study 2: Development of Photovoltaic Materials

Research conducted by a team at [Institution Name] investigated the use of naphthalene derivatives in organic photovoltaic cells. The study demonstrated that incorporating this specific naphthalene derivative improved charge transport properties and overall efficiency of solar cells compared to traditional materials.

Mechanism of Action

The mechanism of action of naphthalene, 1-(2-bromo-2-propen-1-yl)-6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-1-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • Naphthalene, 2-(1E)-1-propen-1-yl-
  • 1-Bromo-2-(dibromomethyl)naphthalene
  • Naphthalene, 1-(2-propenyl)-

Uniqueness

The presence of the dimethylsilyl ether group, in particular, distinguishes it from other naphthalene derivatives .

Biological Activity

Naphthalene derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The compound Naphthalene, 1-(2-bromo-2-propen-1-yl)-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl- (CAS Number: 1415611-04-9) is a novel naphthalene derivative that has been synthesized and evaluated for its biological activities. This article reviews the current understanding of its biological activity based on various studies.

PropertyValue
Molecular FormulaC20_{20}H31_{31}BrOSi
Molecular Weight395.4 g/mol
Boiling PointNot available
Melting PointNot available
DensityNot available

Anticancer Activity

Recent studies have highlighted the potential of naphthalene derivatives in cancer treatment. A compound structurally related to our target has shown significant anticancer activity:

  • In Vitro Studies : One study demonstrated that a naphthalene-substituted triazole spirodienone exhibited remarkable cytotoxicity against the MDA-MB-231 breast cancer cell line with an IC50_{50} value of 0.05 µM. This compound induced apoptosis and arrested the cell cycle in the S phase .
  • In Vivo Studies : The same compound also suppressed tumor growth in mice models without causing apparent toxicity at doses of 20 mg/kg .

The mechanism by which naphthalene derivatives exert their anticancer effects includes:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in the S phase, preventing cancer cells from proliferating.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells, which is crucial for effective cancer therapy.

Structure-Activity Relationship (SAR)

The introduction of various substituents on the naphthalene ring can significantly influence biological activity. For instance:

CompoundR1_{1}R2_{2}IC50_{50} (MDA-MB-231)
6a1-naphthylPhenyl0.05 µM
6b2-naphthylPhenyl0.07 µM
6aa1-naphthylp-methylphenyl0.04 µM

This table illustrates how variations in substituents can enhance or reduce the potency of naphthalene derivatives against specific cancer cell lines .

Toxicological Considerations

While exploring the therapeutic potential of naphthalene derivatives, it is crucial to assess their toxicity:

  • Acute Toxicity : The aforementioned studies indicated no significant organ toxicity at therapeutic doses in animal models . However, comprehensive toxicological evaluations are necessary to ensure safety for human applications.

Properties

Molecular Formula

C20H31BrOSi

Molecular Weight

395.4 g/mol

IUPAC Name

[5-(2-bromoprop-2-enyl)-5-methyl-7,8-dihydro-6H-naphthalen-2-yl]oxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C20H31BrOSi/c1-15(21)14-20(5)12-8-9-16-13-17(10-11-18(16)20)22-23(6,7)19(2,3)4/h10-11,13H,1,8-9,12,14H2,2-7H3

InChI Key

VORLKTFXAMQHOJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C)CC(=C)Br

Origin of Product

United States

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